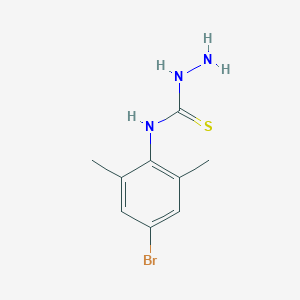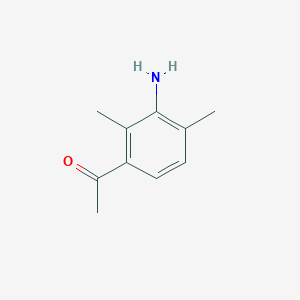
Cyanothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanothymidine, also known as 3'-azido-2',3'-dideoxythymidine (AZT), is a synthetic nucleoside analogue that was first synthesized in 1964. It is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of the human immunodeficiency virus (HIV).
Mecanismo De Acción
Cyanothymidine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The drug is incorporated into the viral DNA during replication, leading to the termination of the DNA chain and preventing further replication of the virus.
Biochemical and Physiological Effects:
Cyanothymidine has been shown to have a number of biochemical and physiological effects. These include the inhibition of reverse transcriptase activity, the reduction of viral load in patients with HIV, and the improvement of immune function in HIV-infected individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanothymidine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV and other retroviruses. However, the drug can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on cyanothymidine. These include the development of new analogues with improved efficacy and reduced toxicity, the investigation of the drug's potential for use in the treatment of other viral infections, and the exploration of its potential for use in cancer therapy. Additionally, studies are needed to better understand the long-term effects of cyanothymidine on patients with HIV infection.
Métodos De Síntesis
The synthesis of cyanothymidine involves the reaction of thymidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain pure cyanothymidine.
Aplicaciones Científicas De Investigación
Cyanothymidine has been extensively studied for its use in the treatment of HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV in 1987. It is still used in combination with other antiretroviral drugs to treat HIV infection.
Propiedades
Número CAS |
116195-58-5 |
|---|---|
Nombre del producto |
Cyanothymidine |
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1 |
Clave InChI |
LFAIUPXHKWZRNL-IWSPIJDZSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
Sinónimos |
1-(3-cyano-2,3-dideoxypentofuranosyl)thymine cyanothymidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)



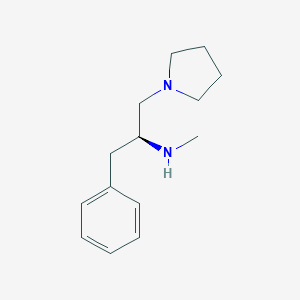
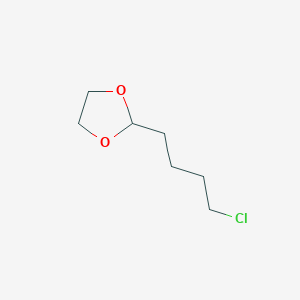
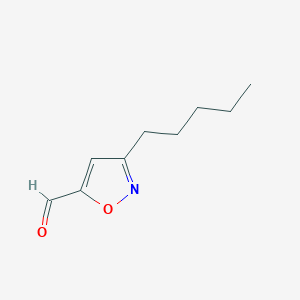


![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)


